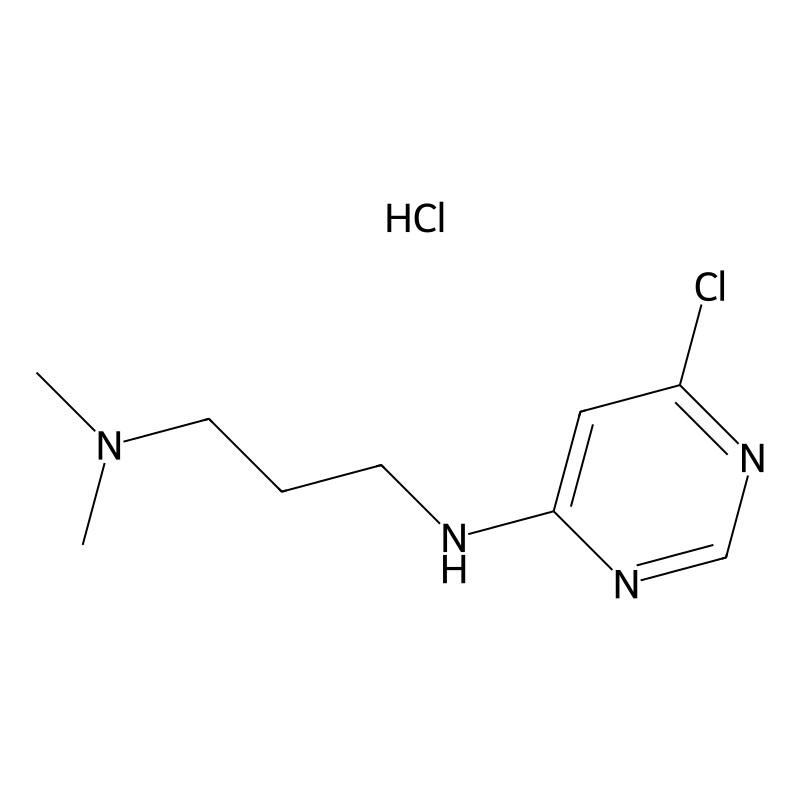N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a chemical compound with the molecular formula C₉H₁₆Cl₂N₄ and a CAS number of 1220029-17-3. This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and two dimethylamino groups attached to a propanediamine backbone. It is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry and research .
The chemical reactivity of N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride can be characterized by its ability to participate in nucleophilic substitution reactions due to the presence of the chloro substituent. This compound can react with nucleophiles such as amines or alcohols, leading to the formation of new derivatives. Additionally, it may undergo hydrolysis under acidic or basic conditions, resulting in the release of the hydrochloride component and formation of the corresponding free base .
Research indicates that N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride exhibits significant biological activity, particularly as an antitumor agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. Furthermore, this compound has demonstrated antimicrobial properties against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications .
The synthesis of N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride generally involves multi-step organic reactions. One common approach includes:
- Formation of the Pyrimidine Ring: Starting from appropriate pyrimidine precursors, a chlorination step introduces the chlorine atom at the desired position.
- Alkylation: The chlorinated pyrimidine is then reacted with dimethylamine to form the dimethylamino derivatives.
- Coupling: The resulting amine is coupled with a propanediamine derivative under controlled conditions to yield the final product.
- Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to obtain the hydrochloride salt form .
N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride finds applications primarily in medicinal chemistry as a potential therapeutic agent for cancer treatment and bacterial infections. Its unique structure allows it to interact with biological targets effectively, making it a subject of interest in drug development programs. Additionally, it may serve as an intermediate in the synthesis of more complex pharmaceutical compounds .
Interaction studies involving N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride have focused on its binding affinity to various biological targets such as enzymes and receptors involved in tumorigenesis. These studies typically employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions and thermodynamic parameters. Results indicate that this compound can modulate enzyme activity and potentially alter signaling pathways associated with cancer progression .
Several compounds share structural similarities with N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-Chlorophenyl)-N,N-dimethylamine | Chlorinated aromatic amine | Antidepressant effects | Primarily acts on neurotransmitter systems |
| 2-Amino-4-chloropyrimidine | Amino group on pyrimidine | Antiviral properties | Targets viral replication mechanisms |
| 5-Chloro-2-methylpyrimidin-4-amine | Methylated pyrimidine | Antifungal activity | Exhibits selectivity towards fungal enzymes |
| N-(6-Methylpyridin-2-yl)-N,N-dimethylamine | Methylated pyridine derivative | Anticancer properties | Focuses on different cancer-related pathways |
The uniqueness of N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride lies in its dual functionality as both an antitumor and antimicrobial agent while maintaining a distinct structural framework that differentiates it from other similar compounds .
Pyrimidine derivatives are foundational in medicinal chemistry due to their prevalence in nucleic acids and enzyme cofactors. N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride exemplifies a structurally modified pyrimidine designed to enhance reactivity and solubility. The chlorine atom at position 6 and the dimethylated diamine side chain facilitate nucleophilic substitutions and coordination chemistry, respectively, enabling applications in drug discovery. Its hydrochloride form improves stability, making it suitable for storage and handling in laboratory settings.
Historical Context in Pyrimidine Chemistry
Pyrimidine chemistry dates to the 19th century, with early work by Pinner and Grimaux elucidating synthetic routes for barbituric acid and related compounds. The mid-20th century saw advancements in functionalizing pyrimidines for antiviral and anticancer agents, driven by the need for nucleotide analogs. This compound’s development aligns with modern strategies to optimize pharmacokinetic properties through side-chain modifications.
Nomenclature and Classification Systems
The IUPAC name reflects its structure:
- N1: Indicates substitution on the first nitrogen of propane-1,3-diamine.
- 6-Chloro-4-pyrimidinyl: A pyrimidine ring with chlorine at position 6, attached to position 4.
- N3,N3-dimethyl: Two methyl groups on the third nitrogen of the diamine chain.
- Hydrochloride: The compound exists as a salt, enhancing solubility.
Alternative names include 6-chloro-N-(3-(dimethylamino)propyl)pyrimidin-4-amine hydrochloride, highlighting its functional groups.
Scope of Current Research
Recent studies focus on its role in synthesizing kinase inhibitors and antimicrobial agents. For example, its chloro-pyrimidine core is a precursor in cross-coupling reactions to generate biaryl compounds. Commercial availability from suppliers like Matrix Scientific and BLDpharm underscores its utility in high-throughput screening and combinatorial chemistry.








